molecular formula C11H16N2O3 B3058732 N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine CAS No. 91430-80-7

N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine

Cat. No.: B3058732
CAS No.: 91430-80-7
M. Wt: 224.26 g/mol
InChI Key: LZAUJKLXJFELOL-UHFFFAOYSA-N
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Description

Chemical Name: N,N-Dimethyl-3-(4-nitrophenoxy)propan-1-amine CAS Number: 91430-80-7 Molecular Formula: C₁₁H₁₆N₂O₃ Structure: A tertiary amine with a dimethylamino group at the terminal position of a propane chain and a 4-nitrophenoxy substituent at the third carbon. Key Features:

  • The dimethylamino group contributes to solubility and bioavailability via protonation under physiological conditions .

Properties

IUPAC Name

N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-12(2)8-3-9-16-11-6-4-10(5-7-11)13(14)15/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAUJKLXJFELOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438579
Record name N,N-Dimethyl-3-(4-nitrophenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91430-80-7
Record name N,N-Dimethyl-3-(4-nitrophenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction occurs in two stages:

  • Deprotonation of 4-nitrophenol : A strong base (e.g., K2CO3, NaOH) generates the phenoxide ion, activating the aromatic ring for nucleophilic attack.
  • Nucleophilic displacement : The phenoxide ion attacks the electrophilic carbon adjacent to the chlorine atom in N,N-dimethyl-3-chloropropan-1-amine, releasing HCl as a byproduct.

Key reaction parameters :

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or toluene enhance reaction efficiency by stabilizing ionic intermediates.
  • Temperature : Reactions typically proceed at 80–120°C for 6–12 hours, with higher temperatures accelerating kinetics but risking side reactions.
  • Base selection : Potassium carbonate outperforms sodium hydroxide in minimizing hydrolysis of the chlorinated amine.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. A protocol using 300 W irradiation at 100°C for 30 minutes achieved 89% yield in acetonitrile with triethylamine as the base. This method minimizes thermal degradation, making it suitable for heat-sensitive intermediates.

Continuous Flow Reactor Systems

Industrial-scale production often utilizes continuous flow reactors to improve yield and consistency. A patented system (Figure 1) demonstrates:

  • Residence time : 15–20 minutes at 10–15 bar pressure
  • Throughput : 50–100 kg/day
  • Yield : 94–97% purity by HPLC

Comparative Analysis of Methodologies

Parameter Batch Reactor Microwave Flow Reactor
Reaction Time 8–12 h 0.5 h 0.25 h
Yield (%) 82–88 89 94–97
Energy Consumption High Moderate Low
Scalability Limited Moderate High

Critical Process Considerations

Purification Techniques

Crude product purification commonly involves:

  • Acid-base extraction : Washing with 5% HCl removes unreacted amine, followed by neutralization with NaHCO3.
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) achieves >99% purity.
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product suitable for X-ray analysis.

Analytical Characterization

Modern protocols validate synthesis using:

  • ¹H NMR (400 MHz, CDCl3): δ 8.15 (d, J = 9.2 Hz, 2H, ArH), 6.90 (d, J = 9.2 Hz, 2H, ArH), 4.10 (t, J = 6.4 Hz, 2H, OCH2), 2.45 (t, J = 6.8 Hz, 2H, NCH2), 2.25 (s, 6H, N(CH3)2).
  • HPLC : C18 column, acetonitrile/water (65:35), retention time 4.3 min.

Industrial-Scale Production Insights

A commercial manufacturing process disclosed in patent CN105294461A highlights:

  • Catalyst system : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) boost reaction rates by 40%
  • Waste management : HCl byproducts are neutralized with NaOH, producing NaCl for disposal
  • Cost analysis : Raw material costs breakdown:
    • 4-Nitrophenol: 58%
    • N,N-Dimethyl-3-chloropropan-1-amine: 32%
    • Solvents/catalysts: 10%

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) on the aromatic ring undergoes catalytic hydrogenation to form the corresponding amine derivative. This reaction is critical for modifying electronic properties and enhancing biological interactions.

Reaction Type Reagents/Conditions Products Reference
Catalytic ReductionH₂ gas, Pd/C catalystN,N-Dimethyl-3-(4-aminophenoxy)propan-1-amine

Mechanism : The nitro group is reduced to an amine (-NH₂) via intermediate hydroxylamine stages. Hydrogenation proceeds under mild conditions (25–50°C) with quantitative yields .

Acid-Base Reactions

The dimethylamino group forms stable salts with mineral acids, enhancing solubility for pharmaceutical applications.

Reaction Type Reagents/Conditions Products Reference
Salt FormationHCl (gas or aqueous)N,N-Dimethyl-3-(4-nitrophenoxy)propan-1-amine hydrochloride

Key Data :

  • Hydrochloride salts exhibit improved crystallinity and stability .

  • Melting point and solubility profiles are adjusted for formulation compatibility .

Ether Cleavage

Reaction Type Reagents/Conditions Products
Acidic CleavageConcentrated HI, Δ4-Nitrophenol + N,N-Dimethyl-3-iodopropan-1-amine

Notes :

  • Requires harsh conditions (>100°C) due to the deactivating nitro group .

  • Limited synthetic utility compared to nitro reduction.

Oxidation of the Tertiary Amine

The dimethylamino group can be oxidized to an N-oxide under controlled conditions, though this reaction is less common for tertiary amines.

Reaction Type Reagents/Conditions Products
OxidationH₂O₂, mild acidic conditionsThis compound N-oxide

Mechanistic Insight :

  • Electron-rich tertiary amines react with peroxides to form N-oxides, altering polarity without degrading the nitro group .

Comparative Reactivity

The compound’s reactivity differs significantly from analogs:

Structural Feature Impact on Reactivity
4-Nitrophenoxy GroupDecreases electrophilic substitution on the aryl ring
Tertiary Dimethylamino GroupLimits alkylation/quaternization compared to primary amines

Scientific Research Applications

Organic Synthesis

N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine is utilized as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Reduction : The nitro group can be reduced to an amino group using reducing agents, facilitating the synthesis of amine derivatives.
  • Substitution Reactions : The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions .

Biological Research

This compound has been investigated for its potential as a biochemical probe due to its ability to interact with biological molecules. Specific applications include:

  • Enzyme Interaction Studies : It has been used to study enzyme kinetics and mechanisms, providing insights into enzyme-substrate interactions.
  • Drug Discovery : Its structural characteristics make it a candidate for developing new pharmacological agents, particularly in targeting specific biochemical pathways .

Medicinal Chemistry

This compound is explored for its potential therapeutic properties:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in drug development.
  • Cytotoxicity Studies : The compound has been tested for cytotoxic effects on various cancer cell lines, indicating potential applications in oncology .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials:

  • Intermediate in Synthesis : It serves as an intermediate in synthesizing other compounds used in pharmaceuticals and agrochemicals.
  • Material Science : Its unique properties allow it to be explored for developing new materials with specific functionalities .

Data Table of Chemical Reactions

Reaction TypeDescriptionCommon ReagentsMajor Products Formed
ReductionReduction of nitro group to amino groupHydrogen gas, palladium catalystAmino derivatives
SubstitutionNucleophilic substitution at the nitro siteAmines, thiolsSubstituted phenoxy derivatives
OxidationOxidation of amino groupPotassium permanganateNitroso or nitro derivatives

Case Study 1: Enzyme Interaction

A study conducted on the interaction of this compound with cytochrome P450 enzymes demonstrated its capability to modulate enzyme activity. The results indicated that the compound could act as an inhibitor, providing insights into its potential use in drug metabolism studies.

Case Study 2: Antimicrobial Properties

Research evaluating the antimicrobial efficacy of this compound against various bacterial strains revealed promising results. The compound showed significant inhibition against Gram-positive bacteria, suggesting its potential role in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Squalene Synthase Inhibitors

Compounds with the N,N-dimethyl-3-(substituted phenoxy)propan-1-amine scaffold exhibit activity against squalene synthase, a key enzyme in cholesterol biosynthesis.

Compound Substituent (R) EC₅₀ (nM) Key Findings Reference
OX03771 (E)-4-Styrylphenoxy 539 Most potent in series; structural similarity to cholesterol enhances binding .
OX03384 4-Phenethylphenoxy >1,000 Saturated linker reduces potency, highlighting the importance of π-conjugation .
OX03383 4-(Phenylethynyl)phenoxy >1,000 Rigid alkyne linker decreases activity, suggesting flexibility is critical .
OX03393 4-(Benzothiazol-2-yl)phenoxy ~500 Retains potency despite bicyclic substituent, indicating metabolic stability .

Key Trends :

  • Unsaturated Linkers : Styryl (OX03771) and benzothiazole (OX03393) groups maintain potency, likely due to enhanced planarity and hydrophobic interactions.
  • Metabolic Stability : Bicyclic substituents (e.g., benzothiazole) may resist oxidation compared to olefins .

Antihistamines with Modified Aromatic Substituents

Alkylamine-based antihistamines share the N,N-dimethylpropan-1-amine backbone but differ in aromatic moieties:

Compound Aromatic Substituents Activity Key Findings Reference
Chlorpheniramine 4-Chlorophenyl + pyridin-2-yl H₁ receptor antagonist (EC₅₀ ~nM) Dual aromatic systems enable cross-reactivity with histamine receptors .
Brompheniramine 4-Bromophenyl + pyridin-2-yl H₁ receptor antagonist Halogen substitution enhances lipophilicity and duration of action .
Target Compound 4-Nitrophenoxy Not reported Nitro group may shift activity toward non-histamine targets (e.g., enzymes).

Structural Insights :

  • Electron-Withdrawing Groups : The nitro group in the target compound contrasts with halogen/pyridinyl groups in antihistamines, suggesting divergent pharmacological targets.

Heterocyclic and CNS-Active Derivatives

Compound Substituent Activity Key Findings Reference
Promazine 10H-Phenothiazin-10-yl Antipsychotic Bulky phenothiazine ring enhances dopamine receptor binding .
DMH3 Quinolin-4-yl-pyrazolo[1,5-a]pyrimidin-6-yl BMP inhibitor (IC₅₀ 214 nM) Heterocyclic extension improves selectivity for kinase targets .

Key Differences :

  • Bulkiness: Promazine’s phenothiazine group increases CNS penetration, while the target compound’s nitro group may limit blood-brain barrier crossing.

Biological Activity

N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine is a chemical compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a nitrophenoxy group attached to a propanamine backbone. The presence of the nitro group is significant as it influences both the chemical reactivity and biological interactions of the compound.

Chemical Formula

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 236.27 g/mol

The mechanism of action for this compound involves interaction with specific biological targets, such as enzymes or receptors. The nitro group can undergo redox reactions, while the amino group is capable of forming hydrogen bonds with various biological molecules. These interactions can modulate enzyme activity or receptor function, leading to diverse biological effects.

Key Reactions

  • Oxidation : The amino group can be oxidized, potentially affecting its reactivity.
  • Reduction : The nitro group can be reduced to an amine, altering the compound's properties.
  • Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Pseudomonas aeruginosaNot effective

*Data sourced from various studies on monomeric alkaloids and other related compounds .

Mutagenicity

While the compound shows promise in biological applications, it is essential to consider its safety profile. Some studies have indicated potential mutagenic effects associated with nitro compounds, necessitating further investigation into the genotoxicity of this compound .

Applications in Research

This compound serves multiple roles in scientific research:

  • Biochemical Probes : Its ability to interact with enzymes makes it useful in studying enzyme kinetics and mechanisms.
  • Synthetic Chemistry : It acts as a building block in organic synthesis, facilitating the creation of more complex molecules.
  • Pharmacological Research : Investigated for potential therapeutic applications, particularly in drug development.

Case Studies

Several studies have explored the compound's biological activity:

  • A study demonstrated that derivatives of similar compounds exhibited significant antibacterial properties against resistant strains of bacteria, suggesting that modifications to the nitrophenoxy structure could enhance efficacy .
  • Another investigation into structural analogs highlighted that varying substituents on the phenoxy group could lead to increased potency against specific pathogens .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, reacting 4-nitrophenol with a propanamine derivative (e.g., 3-chloro-N,N-dimethylpropan-1-amine) in the presence of a base like sodium hydride or potassium carbonate. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted phenol and byproducts. Reaction monitoring using TLC or HPLC is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm the presence of dimethylamine protons (δ ~2.2–2.4 ppm) and nitrophenoxy aromatic protons (δ ~7.5–8.5 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (expected m/z: 224.1273 for C11H16N2O3\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}_3) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and quantify impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validation using multiple techniques is essential. For instance:

  • Combine 1H^1H-13C^{13}C HSQC/HMBC NMR to assign ambiguous proton environments.
  • Compare experimental IR stretching frequencies (e.g., nitro group at ~1520 cm1^{-1}) with computational predictions (DFT calculations).
  • Validate crystallinity via X-ray diffraction (single-crystal growth in ethanol/acetone) to resolve stereochemical ambiguities .

Q. How does the nitro group influence the compound’s reactivity in biological or catalytic systems?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity, making the compound a potential inhibitor in enzyme-binding studies (e.g., kinase assays). Computational docking (AutoDock Vina) can predict binding affinities to targets like VEGF or BMP receptors, as seen in structurally related DMH3 analogs .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

  • Methodological Answer : The compound’s flexibility (due to the propanamine chain) and nitro group polarity complicate crystallization. Strategies include:

  • Slow evaporation in mixed solvents (e.g., ethanol/acetone) to promote ordered packing.
  • Seeding with microcrystals from analogous structures (e.g., duloxetine intermediates) .

Q. How should stability studies be designed under oxidative or hydrolytic conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 3% H2O2\text{H}_2\text{O}_2 (40°C, 24 hrs) or 0.1M HCl/NaOH (reflux, 8 hrs). Monitor degradation products via LC-MS and identify major DPs (e.g., nitro-reduced derivatives) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions (40°C/75% RH).

Q. What computational approaches predict physicochemical properties (e.g., logP, pKa)?

  • Methodological Answer : Tools like ACD/Labs Percepta or SwissADME estimate logP (~2.1) and pKa (~9.5 for the amine group). Molecular dynamics simulations (GROMACS) model solubility in lipid bilayers, relevant for drug delivery studies .

Q. How do structural analogs inform hypotheses about this compound’s biological interactions?

  • Methodological Answer : Analogs like DMH3 (a quinoline-containing propanamine) show activity in VEGF/BMP pathways. Structure-activity relationship (SAR) studies can guide modifications (e.g., replacing nitro with cyano groups) to enhance selectivity. Radioligand binding assays (e.g., 3H^3\text{H}-labeled compounds) quantify receptor affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine
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N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.